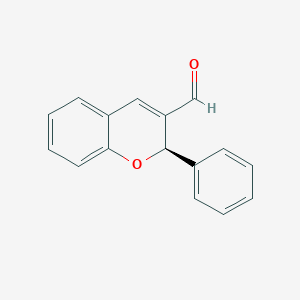![molecular formula C9H7F3O2 B1314871 2-[4-(三氟甲氧基)苯基]环氧乙烷 CAS No. 111991-17-4](/img/structure/B1314871.png)
2-[4-(三氟甲氧基)苯基]环氧乙烷
描述
“2-[4-(Trifluoromethoxy)phenyl]oxirane” is a chemical compound with the molecular formula C9H7F3O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a phenyl ring that has a trifluoromethoxy group attached to it . The InChI code for this compound is 1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 .
Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(Trifluoromethoxy)phenyl]oxirane” is 204.15 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.
科学研究应用
合成新的有机氟化合物: 2-(三氟甲氧基)苯基锂是合成各种有机氟化合物的中间体,可以由(三氟甲氧基)苯生成,但由于氟-锂相互作用导致亲核性降低,它与环氧乙烷的反应并不成功 (Castagnetti & Schlosser, 2001).
开环反应: 一项研究探索了(S)-(−)-2-(三氟甲基)环氧乙烷的区域和非对映选择性开环,从而以高收率和高纯度合成了胆固醇酯转移蛋白 (CETP) 抑制剂 (Li et al., 2010).
环醚的环二聚化: 研究表明,在三氟甲磺酸的影响下,缩氧环和环氧乙烷发生不寻常的环二聚化反应,导致形成取代的 1,3-二氧杂环和 1,3-二氧戊环 (Kanoh et al., 2002).
苯基烷基环氧乙烷羧酸衍生物的降血糖活性: 一项研究发现,某些 2-(苯基烷基)环氧乙烷-2-羧酸在大鼠中表现出降低血糖活性的作用,苯环上的特定取代基增强了其有效性 (Eistetter & Wolf, 1982).
对映纯手性拆分试剂: (S)-2-[(R)-氟(苯基)甲基]环氧乙烷已被开发为 α-手性胺的对映纯手性拆分试剂,在区域选择性开环反应中表现出多功能性 (Rodríguez-Escrich et al., 2005).
苯环与环醚的烷基化: 三氟甲磺酸催化苯环与各种环醚(包括环氧乙烷)的烷基化,导致形成苯基取代的化合物和双环化合物 (Molnár et al., 2003).
螺环 1,3-氧硫杂环合成: 在路易斯酸存在下,环状三硫代碳酸酯与环氧乙烷反应生成螺环 1,3-氧硫杂环,显示出区域选择性和在合成化学中的潜在应用 (Oremus et al., 1991).
环氧乙烷的酶促聚合: 使用酶可以将环氧乙烷(如缩水甘油苯基醚)与二羧酸酐共聚,生成含有醚键的聚酯,说明了生物催化在聚合物科学中的潜力 (Soeda et al., 2002).
属性
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYGKYZDJEFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476401 | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]oxirane | |
CAS RN |
111991-17-4 | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)
![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)
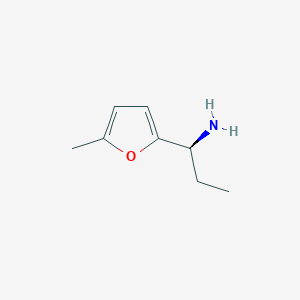

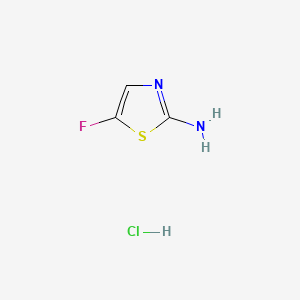
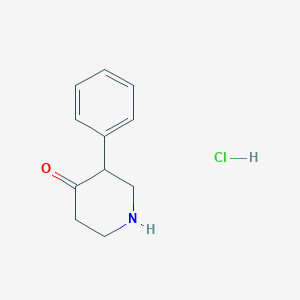
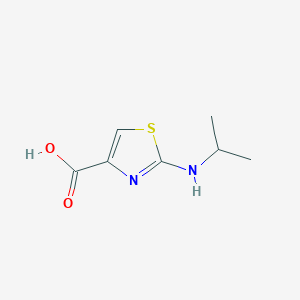
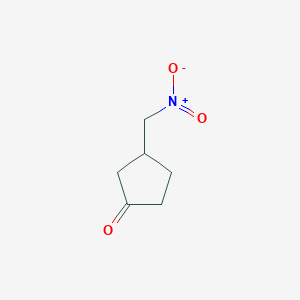
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
